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Ritipenem sodium - 84845-58-9

Ritipenem sodium

Catalog Number: EVT-1596690
CAS Number: 84845-58-9
Molecular Formula: C10H11N2NaO6S
Molecular Weight: 310.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of ritipenem sodium involves several intricate steps that typically include condensation reactions and modifications of precursor compounds. One notable method described in literature utilizes hydrazine hydrate as a starting material, undergoing various transformations such as condensation and hydrolysis to yield the final product.

Molecular Structure Analysis

Ritipenem sodium has a molecular formula of C19H21F4N3O7SC_{19}H_{21}F_{4}N_{3}O_{7}S and a molecular weight of approximately 511.44 g mol511.44\text{ g mol}. Its structure features a beta-lactam ring characteristic of penems, which is essential for its antibacterial activity. The compound appears as a white to yellowish powder that is stable in air.

Structural Data

  • Molecular Formula: C19H21F4N3O7SC_{19}H_{21}F_{4}N_{3}O_{7}S
  • Molecular Weight: 511.44 g mol511.44\text{ g mol}
  • Melting Point: 304309°C304-309\degree C
  • Appearance: White-yellowish powder
  • Solubility: Soluble in dimethyl sulfoxide and other solvents .
Chemical Reactions Analysis

Ritipenem sodium undergoes various chemical reactions that are crucial for its antibacterial mechanism. The primary reaction involves the binding to penicillin-binding proteins, leading to the inhibition of bacterial cell wall synthesis. This action results in bacterial lysis and death.

Additionally, ritipenem can participate in hydrolysis reactions under certain conditions, which can affect its stability and efficacy against target bacteria. Analytical methods such as high-performance liquid chromatography have been employed to monitor these reactions and assess the compound's stability in different environments .

Mechanism of Action

The mechanism of action of ritipenem sodium is primarily based on its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins located within the bacterial cell membrane. This binding interferes with the transpeptidation process necessary for cross-linking peptidoglycan layers in the bacterial cell wall.

The result is weakened cell walls that cannot withstand osmotic pressure, leading to cell lysis and ultimately bacterial death. Ritipenem has demonstrated potent bacteriolytic activity against various strains, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Ritipenem sodium exhibits several notable physical and chemical properties:

  • Physical Properties:
    • Appearance: White-yellowish powder
    • Melting Point: 304309°C304-309\degree C
    • Solubility: Soluble in boiling water, dimethylformamide, dimethyl sulfoxide, concentrated ammonia, and hydrochloric acid solutions.
  • Chemical Properties:
    • Molar Conductance: 34Ω1cm2mol134\Omega^{-1}cm^2mol^{-1}
    • Stability: Stable under normal conditions but sensitive to hydrolysis.

These properties are critical for understanding how ritipenem behaves in biological systems and its potential applications in treating infections .

Applications

Ritipenem sodium is primarily used in clinical settings as an antibiotic for treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful against multi-drug resistant strains that challenge conventional antibiotic therapies.

In addition to its therapeutic applications, ritipenem has been studied for its potential use in combination therapies aimed at enhancing efficacy against resistant infections. Research continues into optimizing its use within clinical protocols to maximize patient outcomes while minimizing resistance development .

Mechanistic Insights into Antibacterial Activity

Penicillin-Binding Protein (PBP) Affinity Profiling

Ritipenem sodium, a penem-class β-lactam antibiotic, exerts its bactericidal effects through targeted inhibition of penicillin-binding proteins (PBPs) – essential enzymes involved in bacterial cell wall synthesis. Its unique interaction profile with PBPs distinguishes it from other β-lactams, particularly in its activity against Haemophilus influenzae.

Comparative Binding Kinetics to Haemophilus influenzae PBPs

Ritipenem exhibits exceptional affinity for H. influenzae PBPs, particularly PBP 1b (IC₅₀ = 0.022 μg/mL), which is significantly stronger than its binding to PBP 3a (IC₅₀ = 2.31 μg/mL) and PBP 3b (IC₅₀ = 0.575 μg/mL) [2] . This hierarchical binding profile was elucidated through competitive binding assays using radiolabeled benzylpenicillin (H. influenzae strain IID983). Comparative kinetic analysis reveals ritipenem’s PBP 1b affinity surpasses that of other β-lactams:

Table 1: Comparative IC₅₀ Values (μg/mL) of Ritipenem and Selected β-Lactams for H. influenzae PBPs

Antibiotic (MIC, μg/mL)PBP 1aPBP 1bPBP 2PBP 3aPBP 3bPBP 4
Ritipenem (0.5)0.1940.0220.1872.310.5750.012
Fropenem (0.5)0.1680.0440.0412.000.6250.042
Cefdinir (0.5)0.9320.0128.750.4490.1130.657
Cefsulodin (64)10.90.304>25611.55.485.36
Cefotaxime (0.016)3.200.10010.50.0100.0033.20

Source: Adapted from bacteriolytic activity studies [2]

Notably, ritipenem demonstrates preferential binding to PBP 1b at concentrations near its MIC (0.5 μg/mL), while requiring substantially higher concentrations to inhibit PBP 3a/3b [2] [9]. This kinetic selectivity is critical for its bacteriolytic efficacy, as PBP 1b inactivation directly correlates with rapid cell lysis. Microscopic examinations confirm morphological destruction of H. influenzae cells within 2 hours of ritipenem exposure at MIC concentrations – an effect not consistently observed with comparators like fropenem or cefdinir at equivalent concentrations [2].

Role of PBP 1b Inactivation in Bacteriolytic Activity

The exceptional affinity of ritipenem for PBP 1b (IC₅₀ = 22 ng/mL) is the primary driver of its potent bacteriolytic activity against H. influenzae [1] [2]. PBP 1b functions as a bifunctional transglycosylase-transpeptidase, essential for peptidoglycan chain elongation and cross-linking. Ritipenem’s irreversible acylation of the active-site serine residue in PBP 1b disrupts cell wall integrity, leading to:

  • Impaired Peptidoglycan Synthesis: Direct inhibition of the transpeptidase domain prevents cross-link formation, weakening the cell wall [2] [6].
  • Activation of Autolytic Pathways: Inhibition triggers dysregulated autolysin activity, accelerating cell wall degradation [1] [9].
  • Rapid Osmotic Lysis: Structural failure of the cell wall compromises osmotic stability, causing cell rupture [2].

Experimental evidence demonstrates that ritipenem at its MIC induces a >99% reduction in H. influenzae viable counts within 4 hours, accompanied by a corresponding sharp decline in culture turbidity – a direct indicator of cellular lysis [2]. This lytic effect is significantly more pronounced than that observed with cefdinir or fropenem at four times their MICs. Microscopy reveals extensive cellular debris and ghost cells, confirming catastrophic cell wall failure directly attributable to PBP 1b inactivation [2]. The correlation between potent PBP 1b inhibition and rapid bacteriolysis positions this PBP as a critical target for penem antibiotics in H. influenzae.

Interference of PBP 3a/3b Binding on Lysis Inhibition

While ritipenem exhibits poor inherent affinity for PBP 3a and PBP 3b (IC₅₀ values 100-fold higher than for PBP 1b), its interaction with these septation-specific PBPs significantly influences its overall lytic efficacy [2]. PBP 3a and 3b (encoded by the ftsI gene) are essential for divisome assembly and septal peptidoglycan synthesis. Crucially, ritipenem’s weak binding to PBP 3a/3b is a key factor enabling its potent lysis:

  • Lysis Promotion via PBP 1b Selective Action: Ritipenem’s preferential targeting of PBP 1b, without significant inhibition of PBP 3a/3b, allows maximal expression of the lytic response triggered by PBP 1b inactivation. Inhibition of PBP 3a/3b during active cell division typically leads to filamentation (e.g., as seen with cefdinir or aztreonam), which can delay or reduce lysis [2] [9].
  • Inhibition of Lysis by PBP 3-Targeting Agents: Experimental evidence confirms that co-administration of selective PBP 3 inhibitors (e.g., aztreonam or cefotaxime) significantly inhibits the characteristic rapid lysis induced by ritipenem in H. influenzae [2]. This antagonism occurs because PBP 3 inhibition halts division and triggers the SOS response, potentially upregulating repair mechanisms or reducing metabolic activity, thereby protecting filamentous cells from immediate lysis despite PBP 1b inhibition.
  • Contrast with High-Affinity PBP 3 Binders: Antibiotics like cefdinir, which possess high affinity for PBP 3a/3b (IC₅₀ = 0.449 μg/mL and 0.113 μg/mL respectively), primarily induce filamentation at their MIC. Lysis only becomes evident at much higher concentrations (≥ 4x MIC) where PBP 1b binding becomes significant [2]. Ritipenem’s profile – strong PBP 1b, weak PBP 3 binding – avoids this filamentation trap, leading directly to lysis.

Table 2: Impact of PBP Binding Profiles on Morphological Outcomes in H. influenzae

AntibioticPBP 1b AffinityPBP 3a/3b AffinityPrimary Morphological Effect at MICLysis at MIC
RitipenemVery High (0.022)Low (2.31 / 0.575)Cell destruction and debrisYes (Rapid)
CefsulodinModerate (0.304)Low (11.5 / 5.48)Cell destruction and debrisYes
FropenemHigh (0.044)Low (2.00 / 0.625)Ovoid cellsNo (Partial at 4x MIC)
CefdinirHigh (0.012)Very High (0.449 / 0.113)FilamentationNo (At 4x MIC)
AztreonamLow (0.090)Very High (0.019 / 0.003)FilamentationNo

IC₅₀ values in μg/mL in parentheses. Source: Bacteriolytic activity and microscopy studies [2]

This mechanistic insight highlights that the bacteriolytic efficacy of β-lactams is not solely dependent on high-affinity binding to a single PBP but is profoundly influenced by the profile of PBP interactions. Ritipenem’s unique combination of very high PBP 1b affinity coupled with low PBP 3a/3b affinity creates an optimal profile for rapid and complete bacteriolysis in H. influenzae [2].

Properties

CAS Number

84845-58-9

Product Name

Ritipenem sodium

IUPAC Name

sodium;(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

Molecular Formula

C10H11N2NaO6S

Molecular Weight

310.26 g/mol

InChI

InChI=1S/C10H12N2O6S.Na/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17;/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16);/q;+1/p-1/t3-,5+,8-;/m1./s1

InChI Key

FPLQVCOCYJJHBC-HIQLJADVSA-M

SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+]

Synonyms

FCE 22101
FCE-22101
ritipenem
ritipenem sodium

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+]

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)[O-])O.[Na+]

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